molecular formula C16H24N2O4 B3050326 3,6-Bis(morpholinomethyl)pyrocatechol CAS No. 25163-62-6

3,6-Bis(morpholinomethyl)pyrocatechol

Cat. No.: B3050326
CAS No.: 25163-62-6
M. Wt: 308.37 g/mol
InChI Key: GXFKEXJQUZXFOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,6-Bis(morpholinomethyl)pyrocatechol is a synthetic phenolic derivative characterized by a pyrocatechol backbone (1,2-dihydroxybenzene) substituted at the 3- and 6-positions with morpholinomethyl groups. This compound is of interest in medicinal chemistry and materials science due to its structural hybridity, combining the redox-active phenolic core with the polar morpholine moieties.

Properties

CAS No.

25163-62-6

Molecular Formula

C16H24N2O4

Molecular Weight

308.37 g/mol

IUPAC Name

3,6-bis(morpholin-4-ylmethyl)benzene-1,2-diol

InChI

InChI=1S/C16H24N2O4/c19-15-13(11-17-3-7-21-8-4-17)1-2-14(16(15)20)12-18-5-9-22-10-6-18/h1-2,19-20H,3-12H2

InChI Key

GXFKEXJQUZXFOS-UHFFFAOYSA-N

SMILES

C1COCCN1CC2=C(C(=C(C=C2)CN3CCOCC3)O)O

Canonical SMILES

C1COCCN1CC2=C(C(=C(C=C2)CN3CCOCC3)O)O

Other CAS No.

25163-62-6

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrocatechol and Its Derivatives

Pyrocatechol (1,2-dihydroxybenzene) serves as the foundational structure for this compound. Key comparisons include:

Property Pyrocatechol 3,6-Bis(morpholinomethyl)pyrocatechol (Inferred) 3,5-Di-tert-butylpyrocatechol ()
Lipophilicity (logP) 0.53 (experimental) Likely lower (polar morpholine groups reduce logP) High (logP ~4–5 due to tert-butyl groups)
Solubility Water-soluble (polar hydroxyls) Enhanced solubility in polar solvents (morpholine) Low solubility in water (hydrophobic substituents)
Applications Antioxidant assays, reference standard Potential pharmaceutical/agrochemical intermediates Antioxidant studies, polymer stabilizers
  • Key Insight: Morpholinomethyl substituents likely increase solubility and reduce logP compared to tert-butyl derivatives, aligning with trends in phenolic compound modifications .

Morpholine-Containing Analogues

The morpholine group is a critical functional moiety. A structurally distinct but functionally relevant analogue is 3-Chloro-6-morpholinopyridazine (CAS#17259-32-4), which shares the morpholine substituent but features a pyridazine core. Key differences:

Property This compound (Inferred) 3-Chloro-6-morpholinopyridazine ()
Core Structure Pyrocatechol (phenolic) Pyridazine (heteroaromatic)
Reactivity Redox-active (phenolic hydroxyls) Electrophilic (chlorine substituent)
Applications Potential antioxidant or chelator Pharmaceutical intermediates, agrochemicals
  • Key Insight: The phenolic core of this compound distinguishes it from morpholine-modified heterocycles like pyridazines, suggesting divergent reactivity (e.g., antioxidant vs. electrophilic substitution) .

Research Findings and Data Gaps

Lipophilicity and Solubility Trends

  • LogP Calculations: For 3,5-di-tert-butylpyrocatechol, experimental and calculated logP values (Molinspiration method) showed <10% deviation . By analogy, this compound’s logP could be predicted using similar computational tools, with morpholine groups likely reducing hydrophobicity.
  • Solubility in Ionic Liquids : Pyrocatechol derivatives (e.g., guaiacol, syringol) show variable extraction efficiencies in ionic liquids . Morpholine’s polarity may enhance solubility in such media.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.